molecular formula C17H19N5O2 B10985853 N-[2-(1H-imidazol-4-yl)ethyl]-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide

N-[2-(1H-imidazol-4-yl)ethyl]-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide

Cat. No.: B10985853
M. Wt: 325.4 g/mol
InChI Key: JNVTZXSUGDSKLH-UHFFFAOYSA-N
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Description

N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is a complex organic compound featuring both imidazole and quinazoline moieties The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the quinazoline ring is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and quinazoline intermediates separately, followed by their coupling under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, automated reaction systems, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazolines.

    Substitution: Both the imidazole and quinazoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the quinazoline ring may yield dihydroquinazolines.

Scientific Research Applications

N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug containing a substituted imidazole ring.

    Dacarbazine: An anticancer drug containing a quinazoline ring.

Uniqueness

N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is unique due to its combined imidazole and quinazoline moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide

InChI

InChI=1S/C17H19N5O2/c23-16(19-9-8-12-10-18-11-20-12)7-3-6-15-21-14-5-2-1-4-13(14)17(24)22-15/h1-2,4-5,10-11H,3,6-9H2,(H,18,20)(H,19,23)(H,21,22,24)

InChI Key

JNVTZXSUGDSKLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NCCC3=CN=CN3

Origin of Product

United States

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